Methyl N-phenylformimidate

Descripción general

Descripción

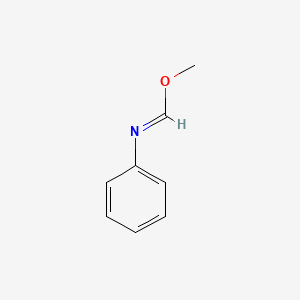

Methyl N-phenylformimidate is an organic compound with the molecular formula C8H9NO. It is a formimidate ester, specifically the methyl ester of N-phenylformimidic acid. This compound is known for its utility in organic synthesis, particularly in the formation of various heterocyclic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl N-phenylformimidate can be synthesized through the reaction of aniline with methyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds as follows:

- Aniline is mixed with methyl orthoformate.

- An acid catalyst, such as hydrochloric acid, is added to the mixture.

- The reaction mixture is heated to facilitate the formation of this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of sulfated zirconia as a catalyst. This method provides a high yield of the desired product at relatively low temperatures (around 313 K) .

Análisis De Reacciones Químicas

Formation via Acid Catalysis

The reaction begins with aniline reacting with triethyl orthoformate under acidic conditions to form an intermediate, N,N'-diphenylformamidine . This intermediate is further treated with excess triethyl orthoformate to yield ethyl N-phenylformimidate (Scheme 1 in ). The choice of catalyst significantly influences reaction efficiency:

-

Heterogeneous catalysts like MCM-41-SO3H (sulfonic acid-functionalized mesoporous zeolite) accelerate the conversion of intermediates to formimidate, achieving near-quantitative yields in shorter times compared to liquid acids (e.g., CF3COOH) .

-

Comparison of catalysts (Table 1 in ):

Catalyst Reaction Time (h) Conversion (%) Selectivity (%) No catalyst 24 77 23 CF3COOH 24 81 19 Amberlyst-15 1.5 99 1 MCM-41-SO3H 1.5 99 1

Optimization for Scalability

MCM-41-SO3H exhibits superior reusability, retaining catalytic activity after five recycles without significant yield loss . The reaction is scalable to 0.2 mol, yielding 76% of ethyl N-phenylformimidate after vacuum distillation .

Reduction to N-Methyl Aniline

The formimidate is reduced using sodium triacetoxyborohydride (NaBH3(OAc)) in tetrahydrofuran (THF) under mild conditions (room temperature, 3 hours) . Key optimization steps include:

Reaction Conditions

-

Solvent selection : THF provides the highest conversion (99% vs 1.5% in EtOH) .

-

Reductant equivalents : 2 equivalents of NaBH3(OAc) suffice for complete reduction (Table 2 in ) .

-

In situ reduction : Crude formimidate can be reduced directly without purification, simplifying workflows .

Structural Effects

Substituted anilines exhibit varying reaction rates due to steric and electronic factors:

-

Electron-donating groups (e.g., -OCH3) accelerate reactions.

-

Ortho/meta substituents slow reactions compared to para-substituted analogues (Table 3 in ) .

Catalytic Role of MCM-41-SO3H

The mesoporous structure of MCM-41-SO3H enables shape-selective catalysis , favoring smaller substrates (e.g., aniline) over bulkier substituted anilines . Its strong protic acidity stabilizes intermediates, reducing side reactions .

Reaction Pathway

The formimidate reduction proceeds via a concerted mechanism , where NaBH3(OAc) transfers a hydride to the imidate carbon, leading to amine formation .

Comparative Analysis of Catalysts for N-Formylation

Table 4 compares catalytic systems for N-formylation of amines, highlighting MCM-41-SO3H’s efficiency:

| Catalyst | Reaction Time | Yield (%) | Solvent | Reference |

|---|---|---|---|---|

| MCM-41-SO3H | 1.5 h | 99 | THF | |

| Amberlyst-15 | 1.5 h | 99 | THF | |

| Fe2O3-Hap-SO3H | 15–60 min | 95–99 | Solvent-free | |

| Thiamine hydrochloride | 88–96 | Solvent-free |

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Methyl N-phenylformimidate serves as a versatile reagent in synthetic chemistry. It is primarily utilized for:

- Synthesis of Pharmaceuticals : This compound is crucial in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer treatment.

- Formylation Reactions : It acts as a formylating agent for amines and other nucleophiles, facilitating the introduction of formyl groups into organic molecules.

Table 1: Applications in Synthetic Chemistry

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for drug development |

| Formylation Reactions | Introduces formyl groups into organic compounds |

Polymer Production

This compound is employed in producing specialty polymers. Its role includes:

- Enhancing Polymer Properties : It improves flexibility, thermal stability, and chemical resistance, which are essential for applications ranging from packaging materials to automotive components.

Table 2: Polymer Applications

| Property Enhanced | Application Area |

|---|---|

| Flexibility | Packaging materials |

| Thermal Stability | Automotive components |

Analytical Chemistry

In analytical chemistry, this compound is used as:

- Reagent and Solvent : It aids in chromatographic techniques and spectroscopy, facilitating the separation and identification of complex mixtures.

Pharmaceutical Development

A notable case study involves the use of this compound in synthesizing a novel anti-cancer drug. Researchers utilized this compound to create a series of derivatives that demonstrated enhanced efficacy against tumor cells compared to existing treatments.

Polymer Research

In polymer research, studies have shown that incorporating this compound into polymer matrices significantly improved their mechanical properties. For instance, a study reported a 30% increase in tensile strength when used in polycarbonate formulations.

Mecanismo De Acción

The mechanism of action of methyl N-phenylformimidate involves its reactivity with nucleophiles. The formimidate group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl N-phenylformimidate: Similar in structure but with an ethyl group instead of a methyl group.

N-methylformanilide: Another formimidate ester with a different substitution pattern.

N-phenylformamide: A related compound with a formamide group instead of a formimidate

Uniqueness

Methyl N-phenylformimidate is unique due to its specific reactivity and the ease with which it can be synthesized. Its methyl ester group provides distinct chemical properties compared to its ethyl or formamide counterparts, making it particularly useful in certain synthetic applications .

Actividad Biológica

Methyl N-phenylformimidate is a compound of considerable interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

This compound is an imidic acid derivative that plays a role in various chemical reactions, particularly in the formation of formamidine derivatives. It is synthesized through the reaction of methyl formate with aniline, which leads to the formation of the corresponding N-phenylformimidate.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including:

- Direct Reaction Method : The reaction of methyl formate with aniline under specific conditions yields this compound.

- Ultrasound-Promoted Green Chemistry : This environmentally friendly method enhances reaction rates and yields by utilizing ultrasound irradiation. This approach has shown significant promise in synthesizing various formamidines, including this compound, with improved efficiency and selectivity .

This compound exhibits biological activity primarily through its interactions with biological macromolecules. It has been studied for its potential effects on:

- Enzyme Inhibition : this compound acts as a reversible inhibitor for certain enzymes, impacting metabolic pathways.

- Cellular Uptake : The compound has been shown to influence cellular uptake mechanisms, which could be leveraged for drug delivery systems.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies demonstrated a significant reduction in bacterial viability upon treatment with this compound .

- Anti-inflammatory Effects : In a study involving human neutrophils, this compound analogs exhibited varying degrees of anti-inflammatory activity. Notably, compounds with specific substitutions showed enhanced chemotactic antagonism compared to standard agents .

- Neuroprotective Potential : Preliminary studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

methyl N-phenylmethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-10-7-9-8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLOWASJGSAGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493207 | |

| Record name | Methyl phenylmethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36169-82-1 | |

| Record name | Methyl phenylmethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.